molecular formula C9H9N3O2S B13805935 Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy-

Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy-

Cat. No.: B13805935
M. Wt: 223.25 g/mol
InChI Key: JKKWCPDYDWXLQR-UHFFFAOYSA-N
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Description

Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy- (CAS 518996-32-2) is a benzothiazole-derived acetamide characterized by a 2-amino substituent on the benzothiazole ring and a hydroxyl group on the α-carbon of the acetamide moiety.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-hydroxyacetamide

InChI

InChI=1S/C9H9N3O2S/c10-9-12-6-2-1-5(3-7(6)15-9)11-8(14)4-13/h1-3,13H,4H2,(H2,10,12)(H,11,14)

InChI Key

JKKWCPDYDWXLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CO)SC(=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy-

General Synthetic Strategy

The preparation of this compound typically involves:

  • Starting from 2-aminobenzothiazole or its derivatives.
  • Introduction of the acetamide moiety via acylation reactions.
  • Functionalization at the 6-position of the benzothiazole ring to introduce the hydroxy group.
  • Sulfonylation to attach the sulfonylamino linkage.
  • Final coupling steps to assemble the N-(2-amino-6-benzothiazolyl)-2-hydroxyacetamide framework.

This multi-step approach is supported by literature on benzothiazole derivatives synthesis and sulfonamide chemistry.

Detailed Preparation Steps

Synthesis of 2-Amino-6-hydroxybenzothiazole Intermediate
  • Starting from benzothiazole, 2-aminobenzothiazole is prepared by reaction with hydroxylamine.
  • The 6-position hydroxylation can be achieved by nitration followed by reduction and hydrolysis steps, or direct hydroxylation methods reported in related benzothiazole chemistry.
Acylation to Form Acetamide Derivative
  • 2-Amino-6-hydroxybenzothiazole is reacted with acyl chlorides or acid anhydrides (e.g., chloroacetyl chloride) to introduce the acetamide group at the amino site.
  • The reaction is typically performed in an inert solvent such as DMF or acetone with a base like triethylamine to neutralize HCl formed.
Sulfonylation and Formation of Sulfonylamino Linkage
  • The sulfonylamino group is introduced by reaction with sulfonyl chlorides under controlled conditions, often in the presence of a base to facilitate nucleophilic substitution.
  • This step is critical to link the benzothiazole moiety with the acetamide backbone through a sulfonamide bond.
Final Assembly and Purification
  • The final compound is isolated by crystallization, typically from methanol or ethanol, and purified by washing and drying under vacuum.
  • Characterization is performed using IR, NMR, MS, and elemental analysis to confirm structure and purity.

Representative Reaction Scheme (Summary)

Step Reactants Conditions Product Description
1 Benzothiazole + Hydroxylamine Hydroxylamine, heat 2-Aminobenzothiazole
2 2-Aminobenzothiazole + Acetyl chloride DMF, triethylamine, RT N-Acetyl-2-aminobenzothiazole
3 N-Acetyl derivative + Sulfonyl chloride Base (e.g., pyridine), RT Sulfonylamino-substituted acetamide
4 Hydroxylation at 6-position Nitration/reduction or direct OH 6-Hydroxy functionalized acetamide derivative
5 Purification Crystallization, vacuum drying Pure Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy-

Analytical Data and Characterization

Analysis Method Observed Data / Parameters Notes
Melting Point 248–252 °C (typical for related benzothiazole acetamides) Indicates purity and crystalline form
IR Spectroscopy Characteristic bands for NH (amide), OH, sulfonyl groups Confirms functional groups
NMR Spectroscopy Chemical shifts consistent with benzothiazole, acetamide, and hydroxy protons Confirms molecular framework
Mass Spectrometry Molecular ion peak at m/z 344 (M+) Confirms molecular weight
Elemental Analysis C, H, N, S content matching calculated values Confirms elemental composition

These data confirm the successful synthesis and structural integrity of the target compound.

Research Discoveries and Improvements

  • Optimized Nitration and Hydroxylation: Controlled nitration of acylaminobenzothiazoles followed by selective reduction and hydrolysis yields high purity 6-hydroxy derivatives with minimal isomer formation.
  • Use of Mild Bases and Solvents: Employing triethylamine and acetone or DMF solvents improves yield and reduces side reactions during acylation and sulfonylation steps.
  • Crystallization Techniques: Methanol crystallization at controlled pH enhances isolation of pure crystalline forms, improving product stability and reproducibility.
  • Scalability: The described methods have been adapted for industrial scale synthesis with yields typically above 70%, maintaining product quality suitable for pharmaceutical intermediates.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes References
2-Aminobenzothiazole synthesis Benzothiazole + hydroxylamine, heat >80 Simple conversion, industrial scale
Acylation Acetyl chloride, triethylamine, DMF 75-85 Room temperature, mild base
Sulfonylation Sulfonyl chloride, pyridine/base 70-80 Controlled conditions for selectivity
Hydroxylation Nitration/reduction or direct OH 60-75 Selective functionalization
Purification Crystallization in methanol >90 High purity product

Chemical Reactions Analysis

Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy-, has been investigated for its antibacterial properties, particularly as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS). These enzymes are crucial for protein synthesis in bacteria, making them viable targets for antibiotic development. Inhibitors of aaRS can selectively disrupt bacterial growth and have therapeutic potential against infections.

Case Study: Inhibition of Bacterial Aminoacyl-tRNA Synthetase

A recent patent describes the synthesis of a novel class of compounds, including Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy-, demonstrating their ability to inhibit bacterial leucyl-tRNA synthetase (LeuRS). This inhibition can lead to the treatment of various bacterial infections by preventing protein synthesis in pathogenic bacteria .

Antitubercular Activity

The benzothiazole moiety present in Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy- has been linked to anti-tubercular activity. Recent studies have reported its effectiveness against Mycobacterium tuberculosis, showcasing its potential as a lead compound for developing new antitubercular drugs.

Data Table: Antitubercular Activity Comparison

CompoundActivity (MIC µg/mL)Reference
Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy-4
Standard Antitubercular Drug (Isoniazid)0.5
Other Benzothiazole Derivatives8-16

Synthesis and Chemical Properties

The synthesis of Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy- involves several steps starting from benzothiazole derivatives. The compound exhibits favorable physicochemical properties that enhance its bioavailability and efficacy.

The ongoing research into Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy- includes:

  • Optimization of Structure : Modifying the benzothiazole scaffold to enhance potency and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Combination Therapies : Investigating the potential of this compound in combination with existing antibiotics to overcome resistance mechanisms.

Mechanism of Action

The mechanism of action of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- involves binding to the ribosomes of microorganisms, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria, making it an effective antimicrobial agent. The molecular targets include the 16S ribosomal RNA, which is essential for protein synthesis in bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Ring

a. N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide (Compound I)

  • Structure : Features a methoxy group at position 6 of the benzothiazole and a bulky adamantyl group on the acetamide.
  • Crystallography : Crystallizes in the triclinic P1 space group, forming H-bonded dimers via N–H⋯N interactions. The adamantyl group introduces steric hindrance, adopting a gauche conformation relative to the acetamide’s C–N bond .
  • Comparison: The methoxy group (electron-donating) contrasts with the amino group in the target compound, which may enhance hydrogen-bonding capacity. The adamantyl substituent increases lipophilicity, whereas the hydroxyl group in the target compound improves aqueous solubility .

b. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Example)

  • Structure : Contains a trifluoromethyl group (electron-withdrawing) at position 6 and a phenyl group on the acetamide.
  • Impact: The CF₃ group enhances metabolic stability and electronegativity, while the phenyl group contributes to π-π stacking.

c. N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide

  • Structure : A saturated tetrahydrobenzothiazole ring with an acetamide substituent.
  • This structural difference may influence pharmacological activity .
Substituent Effects on the Acetamide Moiety

a. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (S-Metolachlor TP)

  • Structure : Chloroacetamide with a substituted phenyl group.
  • Application : Used as a pesticide transformation product. The chloro group increases electrophilicity, enabling nucleophilic reactions. The target compound’s hydroxyl group, conversely, may reduce reactivity but enhance biodegradability .

b. N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide

  • Structure : Trichloroacetamide with a meta-chlorophenyl group.
  • Crystallography: Exhibits distinct lattice constants influenced by electron-withdrawing substituents. The target compound’s hydroxyl and amino groups likely promote intermolecular H-bonding, contrasting with the halogen-dominated van der Waals interactions here .

Key Comparative Data Table

Compound Name Benzothiazole Substituent Acetamide Substituent Key Properties/Applications Reference
N-(2-Amino-6-benzothiazolyl)-2-hydroxy- 2-Amino 2-Hydroxy High H-bonding potential; supplier-listed
N-(6-Methoxy-benzothiazol-2-yl)-adamantyl- 6-Methoxy Adamantyl Lipophilic; triclinic crystal packing
N-(6-Trifluoromethyl-benzothiazol-2-yl)-Ph- 6-CF₃ Phenyl Enhanced metabolic stability; π-π interactions
2-Chloro-N-(2-ethyl-6-methylphenyl)- N/A (Phenyl) 2-Chloro Pesticide TP; electrophilic reactivity

Biological Activity

Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy- is a compound belonging to the benzothiazole class, which has garnered significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological activities, including anticancer, antimicrobial, and antifungal properties, supported by case studies and research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their broad spectrum of biological activities. They exhibit properties such as anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The structural features of benzothiazole compounds play a crucial role in their pharmacological efficacy. Specifically, the presence of the benzothiazole scaffold enhances interactions with biological targets, leading to significant therapeutic potentials.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives, including acetamide N-(2-amino-6-benzothiazolyl)-2-hydroxy-, possess notable anticancer properties. In vitro studies have shown that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Case Study: Anticancer Efficacy

A study highlighted the anticancer activity of several benzothiazole derivatives against different cancer cell lines. For instance:

CompoundCell LineLog GI50 Value
4Leukemia-5.48
4Non-Small Cell Lung-5.48
4Colon-5.51
4CNS-5.49
4Melanoma-5.48
4Ovarian-5.49
4Renal-5.53
4Prostate-5.50
4Breast-5.56

These values indicate the potency of the compound against various cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

Acetamide derivatives have also been evaluated for their antimicrobial properties. A study assessed the antibacterial and antifungal activities of synthesized compounds derived from benzothiazole.

Antifungal Screening Results

The synthesized acetamides were tested against several fungal strains, demonstrating varying degrees of antifungal activity:

CompoundFungal StrainActivity Level
N-(benzo[d]thiazol-2-yl)acetamideC. albicansModerate to Good
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideC. albicansLower Activity

The results indicated that while some compounds showed promising antifungal activity, modifications to the structure could enhance efficacy .

The mechanisms underlying the biological activities of acetamide derivatives are multifaceted:

  • Anticancer Mechanism : The inhibition of tumor-associated carbonic anhydrases (CAs) has been identified as a significant pathway through which these compounds exert their anticancer effects.
  • Antimicrobial Mechanism : The interaction with microbial enzymes and cellular structures is believed to contribute to the observed antimicrobial effects.

Q & A

Q. Q1. What are the recommended synthetic routes for Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy-?

A1. Synthesis typically involves three stages:

  • Benzothiazole ring formation : Cyclization of o-aminothiophenol with acetic acid derivatives under acidic conditions .
  • Substitution : Electrophilic aromatic substitution introduces amino and hydroxyl groups at positions 2 and 6, respectively .
  • Acylation : Reaction of the amino group with acetyl chloride or acetic anhydride in basic media to form the acetamide moiety .
    Key validation: Monitor intermediates via 1H^1H-NMR for characteristic peaks (e.g., NH2_2 at δ 6.5–7.0 ppm, acetamide carbonyl at δ 168–170 ppm) .

Q. Q2. How is the compound structurally characterized to confirm purity and regiochemistry?

A2. Use a multi-technique approach:

  • X-ray crystallography : Resolves bond angles and confirms substitution patterns (e.g., planarity of benzothiazole-acetamide linkage) .
  • NMR spectroscopy : 13C^{13}C-NMR identifies carbonyl carbons (acetamide C=O at ~170 ppm) and aromatic carbons (benzothiazole C2 at ~155 ppm) .
  • Mass spectrometry : Exact mass (e.g., C10_{10}H11_{11}N3_3O2_2S: 237.28 g/mol) confirms molecular integrity .

Q. Q3. What preliminary biological assays are suitable for evaluating its bioactivity?

A3. Prioritize target-specific assays:

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} calculations .
  • Protein binding : Fluorescence quenching studies with BSA or lysozyme to assess interaction strength (KsvK_{sv} values) .

Advanced Research Questions

Q. Q4. How do substituent variations (e.g., methyl vs. methoxy groups) impact biological activity?

A4. Substituents modulate electronic and steric properties:

  • Methyl groups (e.g., 4-methyl derivatives): Enhance lipophilicity, improving membrane permeability (e.g., 1.5-fold higher cytotoxicity in MCF-7 vs. parent compound) .
  • Methoxy groups : Increase electron density, altering binding to DNA topoisomerase II (e.g., 30% reduced IC50_{50} in enzyme inhibition assays) .
    Method: Compare SAR using molecular docking (AutoDock Vina) to map substituent effects on binding pockets .

Q. Q5. How to resolve contradictions in crystallographic data vs. computational structural predictions?

A5. Address discrepancies via:

  • Torsional angle analysis : X-ray data for N-(6-methoxy derivatives) show gauche conformations (N–C–C–C dihedral angles: −96.5° to −100.3°), conflicting with DFT-optimized planar structures .
  • Solvent correction : Include implicit solvent models (e.g., PCM) in DFT to mimic crystallization conditions .
  • Dynamic simulations : MD simulations (AMBER) over 100 ns to assess conformational flexibility .

Q. Q6. What strategies optimize the compound’s metabolic stability without compromising activity?

A6. Focus on structural modifications:

  • Hydroxyl group protection : Acetylation reduces Phase II glucuronidation (e.g., 2-hydroxy → 2-acetoxy improves t1/2_{1/2} from 2.1 to 5.3 h in rat liver microsomes) .
  • Bioisosteric replacement : Replace benzothiazole with benzoxazole to block CYP3A4-mediated oxidation .
  • Prodrug design : Phosphorylate the acetamide group to enhance aqueous solubility and delayed release .

Q. Q7. How to design experiments validating its mechanism of action in cancer cells?

A7. Combine omics and functional assays:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2 ratio >2.0 in treated cells) .
  • Flow cytometry : Annexin V/PI staining to quantify apoptosis (e.g., 40% early apoptosis in HepG2 at 50 μM) .
  • Western blotting : Monitor caspase-3 cleavage and PARP inactivation .

Q. Q8. What computational tools predict its ADME/Tox profile for preclinical prioritization?

A8. Use in silico platforms:

  • ADME : SwissADME predicts moderate BBB permeability (LogP = 1.8) and CYP2D6 inhibition risk .
  • Toxicity : ProTox-II flags hepatotoxicity (probability = 0.72) due to reactive acetamide metabolites .
  • Solubility : COSMO-RS estimates aqueous solubility (0.12 mg/mL), guiding formulation needs .

Data Analysis & Interpretation

Q. Q9. How to statistically analyze conflicting bioactivity data across research groups?

A9. Apply meta-analysis frameworks:

  • Effect size calculation : Use Hedges’ g to standardize IC50_{50} values from disparate assays .
  • Sensitivity analysis : Exclude outliers via Grubbs’ test (α = 0.05) if MIC values vary >2-fold between replicates .
  • Multivariate regression : Correlate substituent Hammett constants (σ) with activity trends .

Q. Q10. What experimental controls are critical for reproducibility in benzothiazole studies?

A10. Essential controls include:

  • Synthetic controls : Spiked intermediates (e.g., 2-aminobenzothiazole) to confirm reaction progression via TLC .
  • Biological controls : Reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid false-positive results in cell-based assays .

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